molecular formula C12H18ClN3 B3024125 4-chloro-N-(2-piperazin-1-ylethyl)aniline CAS No. 952959-60-3

4-chloro-N-(2-piperazin-1-ylethyl)aniline

Cat. No. B3024125
CAS RN: 952959-60-3
M. Wt: 239.74 g/mol
InChI Key: JXPWMXZXMFWBGT-UHFFFAOYSA-N
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Description

4-chloro-N-(2-piperazin-1-ylethyl)aniline is a chemical compound with the molecular formula C12H18ClN3 and a molecular weight of 239.74 . It is available for purchase from various suppliers for research purposes .


Molecular Structure Analysis

The molecular structure of 4-chloro-N-(2-piperazin-1-ylethyl)aniline consists of a piperazine ring attached to an ethyl group, which is further connected to an aniline ring substituted with a chlorine atom . The canonical SMILES representation of the molecule is C1CN(CCN1)CCNC2=CC=C(C=C2)Cl .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with 4-chloro-N-(2-piperazin-1-ylethyl)aniline are not specified in the search results .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-N-(2-(piperazin-1-yl)ethyl)aniline is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

The compound interacts with its target, the D4 dopamine receptor, by binding to it. This binding can influence the receptor’s activity and modulate intracellular signaling pathways . .

Biochemical Pathways

Given its target, it is likely involved in modulating dopaminergic signaling pathways in the cns . Dopaminergic pathways play crucial roles in a variety of brain functions, including reward, memory, and motor control.

Result of Action

Given its target, it is likely to modulate neuronal activity in regions of the brain where D4 dopamine receptors are expressed . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-N-(2-(piperazin-1-yl)ethyl)aniline. These factors could include the presence of other drugs, the physiological state of the individual, genetic factors, and more. For instance, the presence of certain substances could potentially interfere with the compound’s ability to bind to its target receptor .

properties

IUPAC Name

4-chloro-N-(2-piperazin-1-ylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3/c13-11-1-3-12(4-2-11)15-7-10-16-8-5-14-6-9-16/h1-4,14-15H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPWMXZXMFWBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCNC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301269771
Record name N-(4-Chlorophenyl)-1-piperazineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-piperazin-1-ylethyl)aniline

CAS RN

952959-60-3
Record name N-(4-Chlorophenyl)-1-piperazineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952959-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chlorophenyl)-1-piperazineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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